molecular formula C9H12N2O2 B3145505 2-(3-aminophenoxy)-N-methylacetamide CAS No. 575479-85-5

2-(3-aminophenoxy)-N-methylacetamide

Cat. No.: B3145505
CAS No.: 575479-85-5
M. Wt: 180.2 g/mol
InChI Key: KZKIDTIYOGQEBN-UHFFFAOYSA-N
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Description

“2-(3-aminophenoxy)-N-methylacetamide” seems to be a compound that contains an amine group and a phenoxy group. It’s structurally similar to “methyl 2-(3-aminophenoxy)acetate”, which has a molecular weight of 181.19 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, poly(imide siloxane) copolymers were synthesized through a condensation reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS), and polydimethyl siloxane .

Scientific Research Applications

Quantum Chemistry and Spectroscopy

  • DFT-Calculated IR Spectrum: Density Functional Theory (DFT) was used to analyze the infrared spectrum of N-methylacetamide, focusing on amide I, II, and III bands. This research aids in understanding the formation of amide infrared spectra, beneficial in fields like organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).

Medicinal Chemistry

  • Anticonvulsant Activity: A study on functionalized amino acids including derivatives of N-methylacetamide showed significant anticonvulsant activity. This demonstrates the potential therapeutic applications of these compounds in medicine (Kohn et al., 1991).

Biochemistry

  • Radioreceptor Assays: N-methylacetamide derivatives have been used in radioreceptor assays to measure serum drug levels in clinical trials, showcasing their utility in biochemistry and pharmacology (Stern, 1984).

Organic Synthesis

  • Chemoselective Acetylation: Research on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using catalysts highlights the significance of N-methylacetamide in organic synthesis, especially in the production of pharmaceuticals (Magadum & Yadav, 2018).

Molecular Structure Analysis

  • X-Ray Studies of Disorder: An X-ray electron density study of N-Methylacetamide showed static disorder, offering insights into the configuration of biologically important molecules (Hamzaoui & Baert, 1994).

Chemical Physics

  • Ab Initio Molecular Dynamics: Studies using ab initio molecular dynamics simulations to compute the infrared shifts in the amide I band due to the binding of cations to aqueous N-methylacetamide have been conducted, contributing to our understanding of specific ion effects on proteins (Pluhařová et al., 2014).

Pharmacology

  • Metabolism Studies: Research on the metabolism of compounds like N-methylformamide and N-methylacetamide in rats provided insights into their biotransformation pathways, important for drug development and toxicology (Barnes & Ranta, 1972).

High-Temperature Chemistry

  • Kinetics of Amide Hydrolysis: Studies on the hydrolysis kinetics and mechanism of N-substituted amides like N-methylacetamide in high-temperature water have implications for understanding chemical reactions in extreme conditions (Duan, Dai, & Savage, 2010).

Mechanism of Action

The mechanism of action for “2-(3-aminophenoxy)-N-methylacetamide” is not clear as it might depend on its application. For instance, aminoglycosides, which contain amino groups like the compound , bind to the bacterial ribosome, leading to inhibition of protein synthesis .

Future Directions

While specific future directions for “2-(3-aminophenoxy)-N-methylacetamide” were not found, similar compounds have been used in the development of spacecraft with long-servicing life in low earth orbit (LEO), high-temperature resistant polymer films with long-term atomic oxygen (AO) resistant features .

Properties

IUPAC Name

2-(3-aminophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKIDTIYOGQEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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